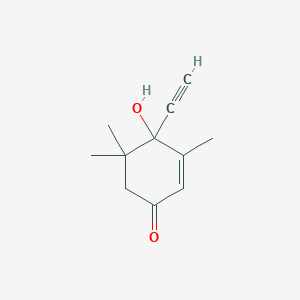
4-(2,4-Difluorophenyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenyl)-1-piperazineethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1-piperazineethanol typically involves the reaction of 2,4-difluoroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the fluorinated aromatic ring, resulting in the formation of the desired product.
-
Step 1: Formation of Intermediate
Reactants: 2,4-difluoroaniline, piperazine
Solvent: Ethanol or methanol
Catalyst: Acid catalyst such as hydrochloric acid
Conditions: Reflux at elevated temperature (80-100°C) for several hours
-
Step 2: Purification
- The reaction mixture is cooled and the product is isolated by filtration or extraction.
- The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
-
Substitution
Reagents: Sodium methoxide, sodium hydride
Conditions: Anhydrous conditions, elevated temperature
Major Products Formed
Oxidation: Formation of 2-[4-(2,4-Difluorophenyl)piperazin-1-yl]acetaldehyde or 2-[4-(2,4-Difluorophenyl)piperazin-1-yl]acetone.
Reduction: Formation of 2-[4-(2,4-Dihydroxyphenyl)piperazin-1-yl]ethanol.
Substitution: Formation of derivatives with different substituents on the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-1-piperazineethanol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act on serotonin and dopamine receptors.
Comparison with Similar Compounds
4-(2,4-Difluorophenyl)-1-piperazineethanol can be compared with other piperazine derivatives, such as:
Cetirizine: An antihistamine used to treat allergic reactions.
Fluoxetine: A selective serotonin reuptake inhibitor used to treat depression.
Risperidone: An antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct pharmacological properties. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C12H16F2N2O |
|---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16F2N2O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
InChI Key |
SPGATEIFHQEXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Hydroxymethyl)-5-[2-(octadecyloxy)ethyl]oxolan-2-one](/img/structure/B8558047.png)
![Methyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate](/img/structure/B8558054.png)



![6-Nitromethyl-[1,4]dioxepan-6-ol](/img/structure/B8558092.png)




